![molecular formula C18H17N3O2 B2479292 4-(anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-97-3](/img/structure/B2479292.png)
4-(anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(Anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes an anilinomethylene group, an ethoxy group, and a phenyl group attached to a pyrazolone core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of aniline derivatives with ethyl acetoacetate and hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(Anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or anilinomethylene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(Anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Anilinomethylene)-5-methoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-(Anilinomethylene)-5-ethoxy-2-methyl-2,4-dihydro-3H-pyrazol-3-one
- 4-(Anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-thione
Uniqueness
4-(Anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the anilinomethylene moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
5-ethoxy-2-phenyl-4-(phenyliminomethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-17-16(13-19-14-9-5-3-6-10-14)18(22)21(20-17)15-11-7-4-8-12-15/h3-13,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLQPEHUIQSJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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